BenchChemオンラインストアへようこそ!

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide

Physicochemical profiling Medicinal chemistry Fragment-based drug discovery

N,N-Dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide (CAS 2034382-82-4; molecular formula C13H20N2O4S2; MW 332.43) is a synthetic cyclic sulfonamide (sultam) belonging to the 1,4-thiazepane dioxide family. The compound features a saturated seven-membered thiazepane ring bearing a geminal sulfone (1,1-dioxide) moiety, an N,N-dimethyl sulfonamide group at position 4, and a phenyl substituent at position 7.

Molecular Formula C13H20N2O4S2
Molecular Weight 332.43
CAS No. 2034382-82-4
Cat. No. B2729185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide
CAS2034382-82-4
Molecular FormulaC13H20N2O4S2
Molecular Weight332.43
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2
InChIInChI=1S/C13H20N2O4S2/c1-14(2)21(18,19)15-9-8-13(20(16,17)11-10-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
InChIKeyMDYBTWNPRPZZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide (CAS 2034382-82-4): Compound Identity and Pharmacological Class for Sourcing Decisions


N,N-Dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide (CAS 2034382-82-4; molecular formula C13H20N2O4S2; MW 332.43) is a synthetic cyclic sulfonamide (sultam) belonging to the 1,4-thiazepane dioxide family. The compound features a saturated seven-membered thiazepane ring bearing a geminal sulfone (1,1-dioxide) moiety, an N,N-dimethyl sulfonamide group at position 4, and a phenyl substituent at position 7 . This chemotype is recognized within medicinal chemistry as a three-dimensional (3D) scaffold with underrepresented fragment screening potential [1]. Sulfonamides of this structural class are known to engage carbonic anhydrase isoforms, matrix metalloproteinases, and BET bromodomains, making the scaffold broadly relevant to oncology, neuropathic pain, and anti-infective research programs [2].

Why N,N-Dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide Cannot Be Replaced by a Generic Thiazepane Sulfonamide: Structural Determinants of Selection


Interchanging in-class thiazepane sulfonamides introduces multiple sources of functional divergence that undermine experimental reproducibility. The 1,1-dioxide (sulfone) moiety in the target compound generates two additional H-bond acceptors and increases topological polar surface area (tPSA ≈ 92–96 Ų) compared to the non-dioxide analog (CAS 1797092-60-4; MW 300.44, tPSA lower), altering aqueous solubility, membrane permeability, and target-binding geometry [1]. The 7-phenyl substituent engages in distinct π-stacking and hydrophobic interactions relative to heteroaryl variants such as 7-(thiophen-2-yl) or 7-(2,5-difluorophenyl) analogs, which exhibit different electronic profiles and steric demands [2]. Furthermore, the N,N-dimethyl sulfonamide caps the sulfonamide NH, eliminating a hydrogen-bond donor present in primary sulfonamides and thereby modulating selectivity across carbonic anhydrase isoforms [3]. Generic substitution without controlling for these three structural variables—dioxide oxidation state, 7-aryl identity, and sulfonamide substitution pattern—confounds structure-activity interpretation and can lead to order-of-magnitude differences in target engagement.

Quantitative Differentiation Evidence for N,N-Dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide: Comparator-Based Data for Procurement Decisions


Sulfone (1,1-Dioxide) vs. Non-Dioxide Analog: Molecular Descriptor Comparison and H-Bond Capacity

The target compound differs from its closest structural analog, N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide (CAS 1797092-60-4), exclusively at the oxidation state of the ring sulfur. The dioxide target (MW 332.43, C13H20N2O4S2) introduces two additional oxygen atoms that function as H-bond acceptors (HBA = 4 vs. an estimated lower count for the sulfide analog) and increase topological polar surface area (tPSA = 92–96 Ų) [1]. In the broader sultam class, the sulfone moiety has been shown to dramatically affect in vitro potency: in the thiazepine-based MMP inhibitor series, the sulfone analog 5a exhibited an IC50 of 1.9 nM against MMP-1, compared to 0.8 nM for the corresponding sulfide 4a, demonstrating that sulfur oxidation state alone can modulate enzymatic inhibition by >2-fold within the same scaffold [2].

Physicochemical profiling Medicinal chemistry Fragment-based drug discovery

7-Phenyl vs. 7-Heteroaryl Substitution: Impact on BET Bromodomain Selectivity from 1,4-Thiazepane Class Data

1,4-Acylthiazepanes have been characterized as selective ligands for the C-terminal bromodomain (BD2) of BRD4 and BRDT, achieving ≥3–10-fold selectivity over the N-terminal bromodomain (BD1) as quantified by protein-observed ¹⁹F NMR (PrOF NMR) [1]. This selectivity profile was established using a 3D fragment library of 1,4-thiazepanes with varied 7-aryl substituents, demonstrating that the 7-position aryl group directly influences domain selectivity. SAR studies on 1,4-thiazepane BET bromodomain inhibitors have shown that subtle changes to the 7-aryl substituent (phenyl, thiophene, fluorinated phenyl) alter both binding affinity and BD1/BD2 selectivity ratios by factors of ≥2–5-fold [2].

Epigenetics BET bromodomain Selectivity profiling

Cyclic Sulfonamide (Sultam) vs. Acyclic Sulfonamide: Carbonic Anhydrase Isoform Selectivity and Binding Mode

The target compound incorporates the sulfonamide nitrogen into a seven-membered sultam ring, a structural feature that fundamentally alters carbonic anhydrase (CA) isoform selectivity compared to acyclic primary sulfonamides. Sultam-based CA inhibitors derived from sulthiame exhibit differential inhibition profiles across hCA isoforms I, II, VII, IX, and XII, with the constrained sultam geometry favoring CA VII (a CNS isoform implicated in neuropathic pain) [1]. In contrast, classical acyclic sulfonamides such as acetazolamide broadly inhibit multiple isoforms with less discrimination [2]. The N,N-dimethyl substitution in the target compound further distinguishes it by capping the sulfonamide NH, which eliminates a key zinc-coordinating hydrogen-bond donor present in primary sulfonamides, thereby reshaping the CA inhibition mechanism and isoform selectivity pattern [3].

Carbonic anhydrase inhibition Sultam pharmacology Neuropathic pain

1,4-Thiazepane 3D Scaffold Character vs. Flat Aromatic Sulfonamides: Fragment Library Diversity and Specificity Advantage

The 1,4-thiazepane scaffold has been explicitly identified as an underrepresented, highly three-dimensional ring system in fragment screening libraries relative to the predominant flat aromatic scaffolds [1]. The target compound exhibits a fraction sp³ of 0.46 (ZINC1252727486), indicating substantial saturated carbon content that confers conformational flexibility and enhanced 3D character [2]. Retrospective analyses have demonstrated that 3D-enriched fragments yield improved target specificity in protein-binding assays compared to planar aromatic fragments of similar molecular weight [1]. This 3D character is critical for the BET bromodomain application, where the thiazepane scaffold's non-planar geometry allows it to mimic the acetylated lysine conformation on histone tails more effectively than flat heterocyclic sulfonamides [3].

3D fragment libraries Ligand efficiency BET bromodomain

Physicochemical Property Comparison: Target Compound vs. 7-(Thiophen-2-yl) and 7-(2,5-Difluorophenyl) 1,1-Dioxide Analogs

Within the 1,4-thiazepane-4-sulfonamide 1,1-dioxide subfamily, the 7-aryl substituent differentiates the target compound from two commercially observed analogs: the 7-(thiophen-2-yl) variant and the 7-(2,5-difluorophenyl) variant. The target compound (logP ≈ 0.658, tPSA ≈ 92 Ų, MW 332.43) offers a balanced lipophilicity profile near Lipinski's optimal logP range (0–3), whereas the thiophene analog introduces a sulfur heteroatom to the aryl ring with calculated logP ≈ 0.368 (ZINC237420359), reducing lipophilicity and potentially enhancing aqueous solubility at the cost of membrane permeability [1]. The difluorophenyl analog incorporates two electron-withdrawing fluorine atoms (combined Hammett σₚ ≈ +0.12 for each F), which lower the aryl ring electron density, alter π-stacking geometry with aromatic protein residues, and increase metabolic stability at the para position—features that are absent in the unsubstituted phenyl of the target compound [2].

Physicochemical properties logP tPSA Analog comparison

Best-Fit Research Applications for N,N-Dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide Based on Evidenced Differentiation


BET Bromodomain Chemical Probe Development Requiring BD2-Selective Scaffolds

The target compound's 1,4-thiazepane core aligns with the 1,4-acylthiazepane chemotype that demonstrated ≥3–10-fold C-terminal bromodomain (BD2) selectivity over BD1 in BRD4 and BRDT by PrOF NMR [1]. Researchers developing BD2-selective chemical probes for epigenetic target validation can use this scaffold as a starting point for SAR expansion, leveraging the 7-phenyl substituent as a vector for affinity optimization. The 3D character (fraction sp³ = 0.46) of the saturated thiazepane ring provides conformational mimicry of acetylated lysine that flat aromatic BET inhibitors cannot achieve [2].

Carbonic Anhydrase Isoform Profiling with Cyclic (Sultam) Sulfonamide Inhibitors

The sultam constraint and N,N-dimethyl sulfonamide substitution in the target compound generate a CA inhibition scaffold that is structurally distinct from classical primary sulfonamide inhibitors. Sultam-based CA inhibitors have shown nanomolar affinity for hCA VII, a CNS isoform relevant to neuropathic pain management [1]. The target compound can serve as a tool for probing the contribution of sulfonamide NH-independent zinc coordination to CA isoform selectivity, complementing acetazolamide-like primary sulfonamide probe sets.

3D Fragment Library Expansion for Novel Target Screening

1,4-Thiazepane scaffolds are explicitly underrepresented in commercial and academic fragment libraries [1]. The target compound's balanced physicochemical profile (MW 332.43, logP ≈ 0.658, tPSA ≈ 92 Ų, HBD = 2, HBA = 4) places it within lead-like chemical space suitable for fragment elaboration. Its higher fraction sp³ (0.46) relative to typical flat aromatic fragments addresses the documented need for increased 3D diversity in screening collections to improve target specificity and hit novelty [2].

Structure-Activity Relationship Studies on Sulfur Oxidation State in Cyclic Sulfonamide Pharmacology

The target compound, as a 1,1-dioxide, pairs with its non-dioxide analog (CAS 1797092-60-4) to create a matched molecular pair for investigating the impact of sulfur oxidation state on target binding, solubility, and metabolic stability. In the structurally related thiazepine MMP inhibitor series, conversion from sulfide to sulfone altered potency (IC50 shift from 0.8 to 1.9 nM against MMP-1) and binding mode [1]. This matched pair enables analogous investigations across other target classes where sulfonamide oxidation state may modulate pharmacodynamics.

Quote Request

Request a Quote for N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.